1-(3-Chloro-4-mercapto-phenyl)ethanone
Description
1-(3-Chloro-4-mercapto-phenyl)ethanone is a substituted acetophenone derivative featuring a chlorine atom at the 3-position and a mercapto (-SH) group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
1-(3-chloro-4-sulfanylphenyl)ethanone |
InChI |
InChI=1S/C8H7ClOS/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 |
InChI Key |
FXMMKPVMYJWDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Chlorine Position : Chlorine at the 3-position (target compound) vs. 2-position () alters steric and electronic effects, impacting reactivity in Friedel-Crafts or Suzuki couplings .
- Mercapto vs. Hydroxy/Methoxy : The mercapto group’s nucleophilicity contrasts with the hydrogen-bonding capacity of hydroxyl groups. This may enhance metal-binding or redox activity compared to hydroxy/methoxy analogs .
- Thioether vs.
Challenges for the Target Compound :
- Mercapto group may require protection (e.g., as a thioether) during synthesis to prevent oxidation or side reactions .
Physical and Spectral Properties
Comparison :
- Melting points correlate with hydrogen bonding (hydroxyl groups increase mp). The target compound’s mercapto group may lower mp compared to hydroxy analogs due to weaker intermolecular forces .
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